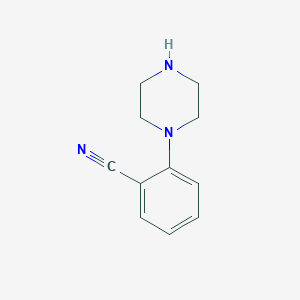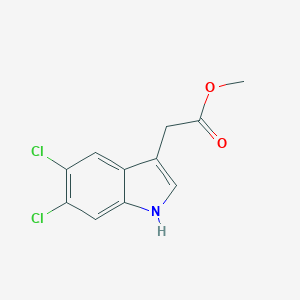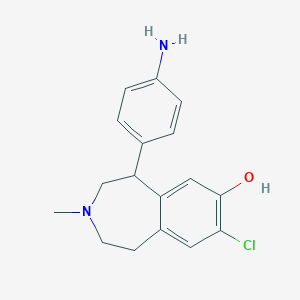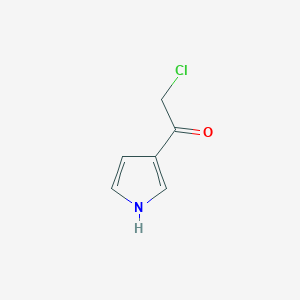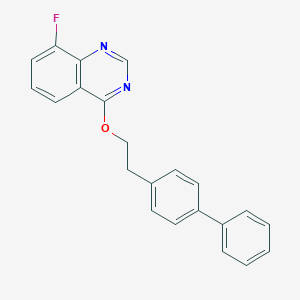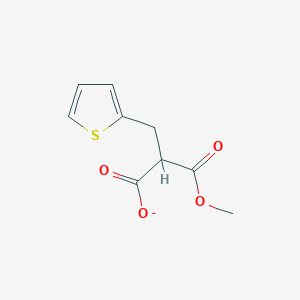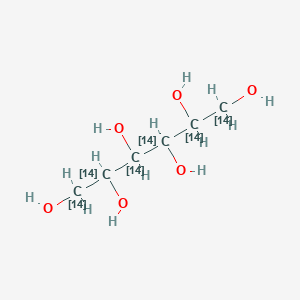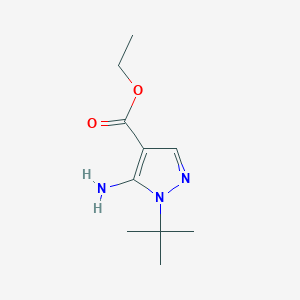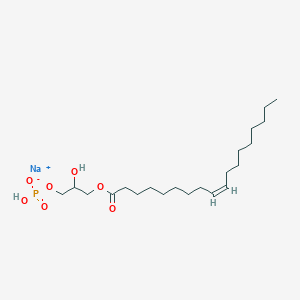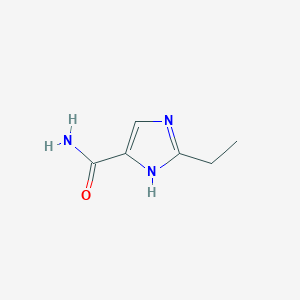
2-ethyl-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1H-imidazole-4-carboxamide, also known as EICA, is a molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of imidazole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. EICA has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of 2-ethyl-1H-imidazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that 2-ethyl-1H-imidazole-4-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 2-ethyl-1H-imidazole-4-carboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have shown that 2-ethyl-1H-imidazole-4-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-ethyl-1H-imidazole-4-carboxamide has also been found to reduce inflammation in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethyl-1H-imidazole-4-carboxamide in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, 2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one limitation of using 2-ethyl-1H-imidazole-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-ethyl-1H-imidazole-4-carboxamide. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory bowel disease. 2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for use in the development of new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-1H-imidazole-4-carboxamide, which may lead to the development of new drugs that target specific enzymes and signaling pathways in the body.
Métodos De Síntesis
The synthesis of 2-ethyl-1H-imidazole-4-carboxamide can be achieved through a number of methods, including the reaction of 2-ethylimidazole with ethyl chloroformate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2-ethylimidazole with ethyl formate, followed by oxidation and decarboxylation. Both methods result in the formation of 2-ethyl-1H-imidazole-4-carboxamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-ethyl-1H-imidazole-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. 2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the treatment of conditions such as cancer and inflammatory bowel disease.
Propiedades
Número CAS |
124709-75-7 |
|---|---|
Nombre del producto |
2-ethyl-1H-imidazole-4-carboxamide |
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2-ethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-5-8-3-4(9-5)6(7)10/h3H,2H2,1H3,(H2,7,10)(H,8,9) |
Clave InChI |
MKBCRCRCWRJYSH-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(N1)C(=O)N |
SMILES canónico |
CCC1=NC=C(N1)C(=O)N |
Sinónimos |
1H-Imidazole-4-carboxamide,2-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



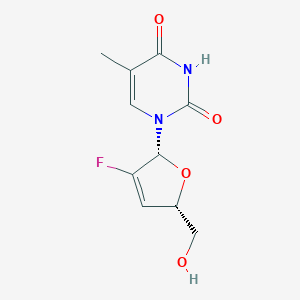
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
